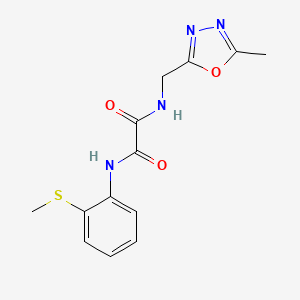

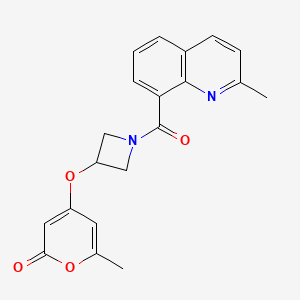

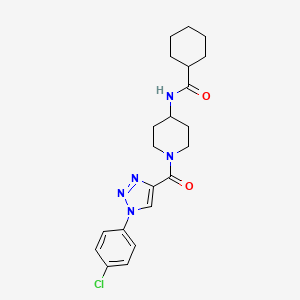

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step synthetic pathways that integrate the formation of the triazole ring, the introduction of the chlorophenyl group, and the coupling of the piperidine and cyclohexanecarboxamide units. Techniques such as nucleophilic substitution, cycloaddition, and amide bond formation are commonly employed in these syntheses. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a structurally similar compound, was achieved through a five-step process starting from 4-chlorobenzenamine, highlighting the complexity and efficiency of such synthetic routes (Kan, 2015).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods and X-ray crystallography to elucidate their three-dimensional conformations. The precise arrangement of atoms within the molecule can significantly influence its chemical reactivity and interaction with biological targets. For example, compounds with the triazole ring show significant electron delocalization, affecting their binding affinity to receptors (Chen & Shi, 2006).

Chemical Reactions and Properties

The reactivity of "N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide" can be attributed to its functional groups. The triazole ring is known for participating in various chemical reactions, including nucleophilic substitution and cycloaddition, providing avenues for further chemical modifications. The presence of the chlorophenyl group and the piperidinyl moiety also opens up possibilities for cross-coupling reactions, enabling the synthesis of diverse derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in drug design and synthesis. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For instance, the crystal structure of related compounds provides insight into their molecular conformation and packing in the solid state, which can influence their solubility and stability (Yeo, Azizan, & Tiekink, 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide. For example, a study by Özer et al. (2009) focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a 4-chlorophenyl group. These compounds were characterized using various spectroscopic methods, and the crystal structure of one such compound was analyzed, revealing insights into its molecular conformation and stability (Özer et al., 2009).

Antioxidant Properties

Another avenue of research involves examining the antioxidant properties of compounds structurally similar to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide. Bekircan et al. (2008) synthesized and studied the antioxidant activities of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, providing insights into their potential as antioxidants (Bekircan et al., 2008).

Antibacterial Activity

The study of antibacterial properties is also a significant area of research. For instance, Anusevičius et al. (2014) explored the antibacterial activity of compounds formed from reactions involving ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. This research contributes to the understanding of the potential antibacterial applications of related compounds (Anusevičius et al., 2014).

Molecular Interaction Studies

Research on molecular interaction, especially with receptors, is another important application. A study by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide, examined its interaction with the CB1 cannabinoid receptor. This research provides valuable insights into receptor binding mechanisms and pharmacological effects (Shim et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

The compound interacts with its targets through an ATP-competitive mechanism . It acts as a nanomolar inhibitor, exhibiting up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cellular processes such as cell proliferation and survival . The compound’s interaction with its targets leads to changes in this pathway, affecting downstream effects.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

It is known that the compound can modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propriétés

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h6-9,14-15,17H,1-5,10-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSNSOCQWUXWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

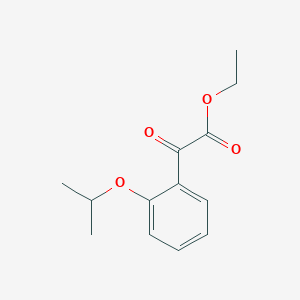

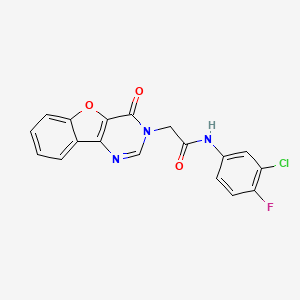

![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)

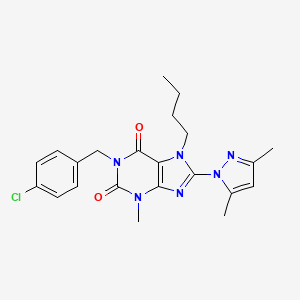

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

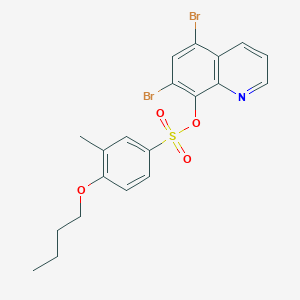

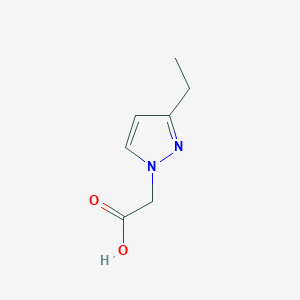

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)